molecular formula C13H17BrN2O B248130 N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide

N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide

Cat. No. B248130
M. Wt: 297.19 g/mol
InChI Key: BOKSTEVBDOXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide, also known as Brorphine, is a synthetic opioid that has recently gained attention in the scientific community. Brorphine is a potent agonist of the mu-opioid receptor and has been found to have a higher potency than morphine.

Mechanism of Action

N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signals in the brain and spinal cord.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide are similar to other opioids. It produces analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, and constipation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide in lab experiments include its high potency and selectivity for the mu-opioid receptor. This allows for more precise studies of the receptor and its signaling pathways. However, the limitations of using N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide include its potential for addiction and abuse, as well as its potential to cause respiratory depression and other side effects.

Future Directions

There are several future directions for research on N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide. One direction is to investigate its potential for developing new, more potent opioid medications with reduced side effects. Another direction is to study its effects on the immune system and its potential for treating inflammatory diseases. Additionally, research could be done on the potential for using N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide in combination with other medications to enhance its analgesic effects and reduce its side effects.
Conclusion
In conclusion, N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide is a synthetic opioid that has gained attention in the scientific community for its high potency and selectivity for the mu-opioid receptor. It has been used in scientific research to study the receptor and its role in pain management, as well as to investigate the potential for developing new opioid medications with improved potency and reduced side effects. While N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Future research on N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide could lead to new treatments for pain and inflammatory diseases, as well as new opioid medications with improved safety profiles.

Scientific Research Applications

N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide has been used in scientific research to study the mu-opioid receptor and its role in pain management. It has also been used to investigate the potential for developing new opioid medications with improved potency and reduced side effects.

properties

Product Name

N-(4-Bromo-phenyl)-3-pyrrolidin-1-yl-propionamide

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-(4-bromophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C13H17BrN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17)

InChI Key

BOKSTEVBDOXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Bromo-phenyl)-acrylamide (0.3 g, 1.33 mmol) was dissolved in ethanol. Pyrrolidine (0.12 ml, 1.46 mmol) was added and the mixture was heated to reflux overnight. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate. Aqueous ammonium chloride was added and the aqueous layer was extracted twice with ethyl acetate. The organics were combined, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield the desired product. Yield 0.24 g, 60%. LCMS method: 2, RT: 2.67 min; MI: 297-299 [M+1].
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.